N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2-(thiophen-2-yl)acetamide
Description
N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydropyran (oxan) ring substituted at the 4-position with a 4-methoxyphenyl group, connected via a methylene bridge to an acetamide core. The acetamide moiety is further substituted with a thiophen-2-yl group, conferring distinct electronic and steric properties. This compound shares structural motifs with bioactive molecules, particularly those targeting inflammation, cancer, and microbial infections .
The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For instance, describes a related compound synthesized via N-alkylation of a tetrahydropyran intermediate with a thiophene-methyl acetamide precursor. Structural characterization relies on NMR, FT-IR, and mass spectrometry, as demonstrated for analogous compounds in and .
Properties
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-6-4-15(5-7-16)19(8-10-23-11-9-19)14-20-18(21)13-17-3-2-12-24-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROBKTPWSVJXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s tetrahydropyran ring enhances rigidity and lipophilicity compared to linear acetamides (e.g., ).
- Electron-donating groups (e.g., methoxy in the target compound and 5c) improve solubility and bioactivity relative to electron-withdrawing substituents (e.g., chloro in ) .
- Conjugated systems, such as the enone-phenoxy group in 5c, augment cytotoxicity via π-π stacking with biological targets .
Pharmacological Activities
Cytotoxicity
- Compound 5c () : Exhibited IC50 values of 12 µg/mL (MCF7) and 9.5 µg/mL (HEP2), attributed to the electron-donating methoxy group enhancing cellular uptake .
- Compound 9a () : Showed moderate activity (IC50 ~15 µg/mL) against the same cell lines, suggesting that substituent position (para vs. meta) affects potency.
- Target Compound : While direct data are unavailable, the 4-methoxyphenyl and thiophene groups likely confer similar or superior activity due to structural parallels with 5c .
Antimicrobial Activity
- N-Substituted Triazole Acetamides () : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) demonstrated MIC values of 12.5–25 µg/mL against E. coli and S. aureus.
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide () : Displayed antimycobacterial activity (MIC ~6.25 µg/mL), highlighting the importance of thiophene in disrupting microbial membranes .
Anti-Inflammatory Potential
- Thiazole-Piperazine Derivatives () : Inhibited MMP enzymes (IC50 ~0.8–1.2 µM), likely due to the piperazine moiety chelating zinc in active sites.
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